molecular formula C16H13N3O4S2 B2902126 (2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 886911-68-8

(2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2902126
CAS No.: 886911-68-8
M. Wt: 375.42
InChI Key: QFZRICHIBXLPKI-RMKNXTFCSA-N
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Description

(2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic compound that features a combination of oxadiazole, thiophene, and acrylamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Coupling with Thiophene: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate catalysts and conditions.

    Acrylamide Formation: The final step involves the formation of the acrylamide group through a reaction with acryloyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and oxadiazole rings can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at various sites, such as the oxadiazole ring or the acrylamide group, using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring with the methylsulfonyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole or acrylamide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic applications.

Industry

    Electronics: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Coatings: It can be used in the formulation of advanced coatings with specific protective or functional properties.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole and thiophene rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it particularly suitable for applications in organic electronics and materials science. The combination of oxadiazole, thiophene, and acrylamide moieties also provides a versatile platform for further functionalization and optimization for specific applications.

Properties

IUPAC Name

(E)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-25(21,22)13-7-4-11(5-8-13)15-18-19-16(23-15)17-14(20)9-6-12-3-2-10-24-12/h2-10H,1H3,(H,17,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZRICHIBXLPKI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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